![molecular formula C19H22N4O2 B2719780 N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-17-7](/img/structure/B2719780.png)

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

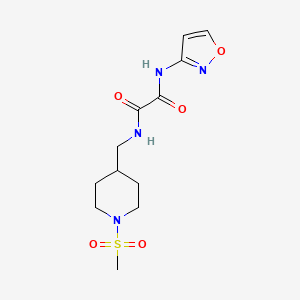

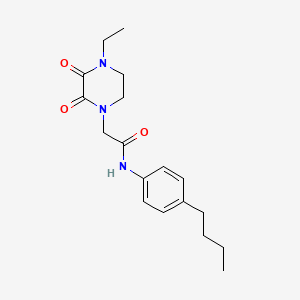

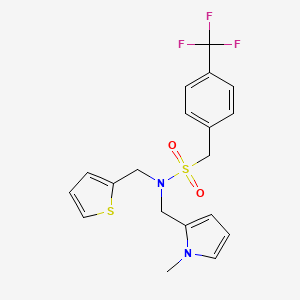

“N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups and rings, including a phenyloxane ring, an azetidine ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions such as the Suzuki–Miyaura cross-coupling . The starting materials often include azetidine derivatives and other heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyloxane, azetidine, and pyridazine rings. The exact structure would need to be confirmed through spectroscopic methods such as NMR and HRMS .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as the aza-Michael addition .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis and pharmacological activity of various Schiff’s bases and azetidinones, including compounds structurally similar to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. These compounds showed potential as antidepressant and nootropic agents, with certain derivatives exhibiting significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting a pathway for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Enantioselective Functionalization in Drug Discovery

Jain, Verma, Xia, and Yu (2016) discussed the importance of saturated aza-heterocycles in drug discovery, highlighting their role in asymmetric synthesis. Their study on enantioselective α-C–H coupling of amines, including azetidines, provided insights into developing methods for functionalizing these structures. This research is significant for drug discovery, particularly for compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine, demonstrating the versatility and potential of these compounds in medicinal chemistry (Jain et al., 2016).

Antioxidant Properties

Jaishree, Ramdas, Sachin, and Ramesh (2012) conducted a study on the in vitro antioxidant properties of novel thiazole derivatives, which included compounds structurally related to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. This research demonstrated the potential of these compounds in exhibiting potent antioxidant activity, which can be crucial in developing treatments for oxidative stress-related disorders (Jaishree et al., 2012).

Transition-Metal-Catalyzed C-N Bond Forming Reactions

Shin, Kim, and Chang (2015) explored the use of transition-metal catalysis for direct C-H amination, using organic azides as the amino source. This approach is highly relevant for synthesizing nitrogen-containing compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. The study showed that these methods could be used to efficiently construct carbon-nitrogen bonds, crucial in the synthesis of functional materials and pharmaceutical agents (Shin et al., 2015).

Mechanism of Action

properties

IUPAC Name |

(4-phenyloxan-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-18(23-13-16(14-23)21-17-7-4-10-20-22-17)19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDZVCGDZHWTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)

![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)